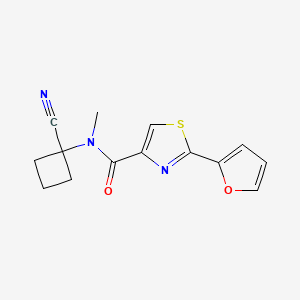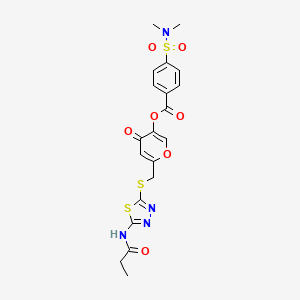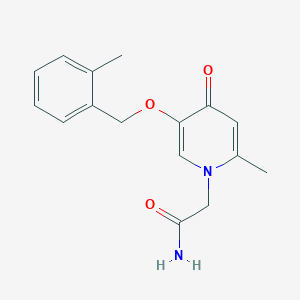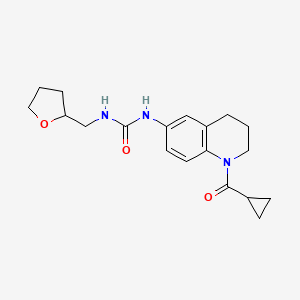![molecular formula C8H10N4O B2617398 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 1565093-61-9](/img/structure/B2617398.png)
5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is a chemical compound with the CAS Number: 1565093-61-9 . It has a molecular weight of 178.19 . It is a powder in physical form .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . Mono- and dinuclear platinum (II) coordination compounds of formula cis - [PtCl 2 (NH 3) (dmtp)], 1, cis - [PtCl 2 (dmtp) 2], 2 and { H + [C 28 H 32 Cl 2 N 16 Pt 2] 2+ (NO 3) 3 (H 2 O) 6 }, 3, in which dmtp is 5,7-dimethyl-1,2,4-triazolo [1,5 -a ]pyrimidine have been synthesized and characterized by infrared and by 1 H, 13 C, 195 Pt NMR spectroscopy .Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H10N4O/c1-5-7 (3-13)6 (2)12-8 (11-5)9-4-10-12/h3-4,6H,1-2H3, (H,9,10,11) .Chemical Reactions Analysis
This compound is the first in which the same triazolopyrimidine ligand (dmtp) coordinates to a metal ion in two different ways, i.e. bridging bidentate and non-bridging monodentate .Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.19 . It is a powder in physical form . The storage temperature is 4 degrees Celsius .Wirkmechanismus
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely and are influenced by factors such as the compound’s chemical structure and the physiological characteristics of the individual .
The result of the compound’s action can include various molecular and cellular effects, depending on the specific targets and pathways affected . Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde in lab experiments include its low toxicity, ease of synthesis, and potential for use in various applications. However, the compound's mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological effects fully.
Zukünftige Richtungen
There are several future directions for research on 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde. One potential avenue is to investigate its potential as a photosensitizer in photodynamic therapy further. Another direction is to explore its ability to inhibit protein kinases and its potential as a therapeutic agent for various diseases. Additionally, research could focus on developing new synthetic methods for the compound or modifying its chemical structure to improve its pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its low toxicity, ease of synthesis, and pharmacological effects make it an attractive candidate for further research. While its mechanism of action is not fully understood, future studies could shed light on its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde involves the reaction of 5,7-dimethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction proceeds under reflux conditions for several hours, and the resulting product is isolated by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antifungal, and antiviral activities. The compound has also been investigated for its potential as a photosensitizer in photodynamic therapy, as well as for its ability to inhibit protein kinases.
Eigenschaften
IUPAC Name |
5,7-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5-7(3-13)6(2)12-8(11-5)9-4-10-12/h3-4,6H,1-2H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYVMSTVSNTPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(NC2=NC=NN12)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyridine-3-carbonitrile](/img/structure/B2617317.png)
![2-[(3-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2617318.png)


![N-(4-butylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2617322.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide](/img/structure/B2617324.png)

![N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2617328.png)


![{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2617333.png)
